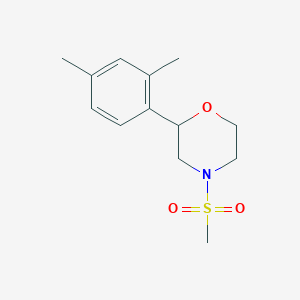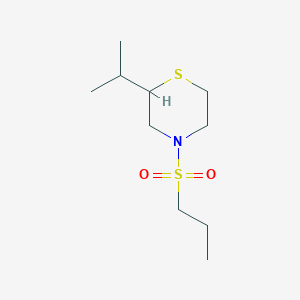![molecular formula C12H18N2O B7591966 [1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol](/img/structure/B7591966.png)
[1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of [1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or the replication of viruses and fungi.
Biochemical and Physiological Effects:
[1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of viruses and fungi, and reduce the production of beta-amyloid (a protein that is associated with Alzheimer's disease). In addition, animal studies have shown that this compound can improve cognitive function and reduce neuroinflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent activity against a range of cancer cell lines, viruses, and fungi, while having minimal toxicity towards normal cells. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability and accessibility for researchers.
Orientations Futures
There are several future directions for the research and development of [1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol. One potential direction is the further investigation of its mechanism of action, which may provide insights into its therapeutic potential for various diseases. Another direction is the optimization of its synthesis method to improve its yield and scalability. In addition, the development of novel derivatives of this compound may lead to the discovery of more potent and selective therapeutic agents. Finally, the evaluation of its pharmacokinetic and pharmacodynamic properties in preclinical and clinical studies may pave the way for its eventual use in the treatment of human diseases.
Méthodes De Synthèse
[1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol can be synthesized using a multi-step process. The first step involves the reaction of 2-bromo-5-methylpyridine with cyclopentadiene to produce 2-(cyclopent-1-en-1-yl)-5-methylpyridine. The second step involves the reaction of this intermediate with lithium diisopropylamide (LDA) to form the corresponding enolate. The final step involves the reaction of the enolate with formaldehyde to produce the desired compound.
Applications De Recherche Scientifique
[1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antifungal properties. In addition, it has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
[1-methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-12(9-15)7-4-5-10(12)14-11-6-2-3-8-13-11/h2-3,6,8,10,15H,4-5,7,9H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBSILVWMKGTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1NC2=CC=CC=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,5-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7591892.png)
![4-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591894.png)
![1-(1-Methylimidazol-4-yl)sulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7591895.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591902.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591910.png)
![1-Pyridin-3-ylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7591915.png)
![2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B7591925.png)
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one](/img/structure/B7591930.png)
![2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol](/img/structure/B7591931.png)



![N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7591991.png)